5-(Bromomethyl)-1-chloro-3-iodo-2-methylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Bromomethyl)-1-chloro-3-iodo-2-methylbenzene is an aromatic compound characterized by the presence of bromine, chlorine, and iodine substituents on a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bromomethyl)-1-chloro-3-iodo-2-methylbenzene typically involves multi-step reactions starting from a suitable benzene derivative. One common method includes:
Halogenation: Introduction of halogen atoms (chlorine and iodine) onto the benzene ring through electrophilic aromatic substitution reactions.
Bromomethylation: Introduction of the bromomethyl group using reagents such as paraformaldehyde and hydrobromic acid in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of specific catalysts to facilitate the reactions efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Bromomethyl)-1-chloro-3-iodo-2-methylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alcohols.
Oxidizing Agents: Agents such as potassium permanganate or chromium trioxide can be used for oxidation.
Catalysts: Palladium catalysts are often used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amine derivative, while coupling reactions can produce biaryl compounds.
Wissenschaftliche Forschungsanwendungen
5-(Bromomethyl)-1-chloro-3-iodo-2-methylbenzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Material Science: The compound’s unique halogen substituents make it useful in the development of new materials with specific properties.
Medicinal Chemistry: It can be used in the synthesis of pharmaceutical intermediates and active compounds.
Wirkmechanismus
The mechanism by which 5-(Bromomethyl)-1-chloro-3-iodo-2-methylbenzene exerts its effects involves interactions with various molecular targets. The bromomethyl group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, potentially altering their function. The presence of multiple halogens can also influence the compound’s reactivity and interactions with other molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Bromomethyl-2-chlorobenzene
- 5-Chloromethyl-2-iodobenzene
- 5-Iodomethyl-2-chlorobenzene
Uniqueness
5-(Bromomethyl)-1-chloro-3-iodo-2-methylbenzene is unique due to the simultaneous presence of bromine, chlorine, and iodine on the benzene ring. This combination of halogens imparts distinct reactivity and properties compared to other similar compounds .
Eigenschaften
Molekularformel |
C8H7BrClI |
---|---|
Molekulargewicht |
345.40 g/mol |
IUPAC-Name |
5-(bromomethyl)-1-chloro-3-iodo-2-methylbenzene |
InChI |
InChI=1S/C8H7BrClI/c1-5-7(10)2-6(4-9)3-8(5)11/h2-3H,4H2,1H3 |
InChI-Schlüssel |
GOHJRBTYFCZFEX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1I)CBr)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.